![molecular formula C11H18O2 B3031440 BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER CAS No. 35377-06-1](/img/structure/B3031440.png)
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Overview
Description
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H18O2. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon with a unique structure that makes it an interesting subject for chemical research. This compound is used in various scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.2]octane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form bicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: Reduction of the ester can yield bicyclo[2.2.2]octane-2-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure, which can facilitate certain transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but different functional group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups.
Bicyclo[2.2.2]octane-2-methanol: Reduction product of the ester.
Uniqueness
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is unique due to its ester functional group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester (BCE) is a bicyclic compound with significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular formula: CHO
- Boiling point: 175-176°C
- Melting point: -45°C
- Density: 0.98 g/cm³
Synthesis Methods:
BCE can be synthesized through several methods, notably:
- Esterification: Reaction of bicyclo[2.2.2]octane-2-carboxylic acid with ethanol in the presence of sulfuric acid.
- Diels-Alder Reaction: Formation from norbornene and ethyl acrylate followed by hydrogenation.
Anti-inflammatory and Analgesic Properties
BCE has demonstrated anti-inflammatory and analgesic effects in various animal models. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and pain responses.
Antimicrobial Activity
Research has shown that BCE exhibits inhibitory effects against certain bacterial strains, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Interaction with Enzymes
BCE acts as a substrate or inhibitor in enzyme-substrate interactions due to its structural characteristics. This property makes it valuable in studying enzyme kinetics and mechanisms, particularly in the context of drug design .
The biological effects of BCE are largely attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding: BCE mimics natural substrates, allowing it to bind to various receptors involved in pain and inflammation pathways.
- Enzyme Modulation: It can influence the activity of enzymes by altering their conformation or competing for binding sites, which is crucial for understanding its therapeutic potential .
Case Studies
-
Study on Anti-inflammatory Effects:
A study investigated BCE's efficacy in reducing inflammation in a murine model of arthritis. Results indicated a significant reduction in swelling and pain scores compared to control groups, supporting its use as an anti-inflammatory agent. -
Antimicrobial Efficacy Assessment:
In vitro assays demonstrated that BCE inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism was linked to its ability to disrupt cellular processes essential for bacterial growth. -
Enzyme Interaction Studies:
Research focusing on BCE's interaction with cyclooxygenase (COX) enzymes revealed that it competes with arachidonic acid, leading to decreased prostaglandin synthesis and thus providing insights into its analgesic properties .
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
BCE | Anti-inflammatory, Antimicrobial | Enzyme inhibition, Receptor binding |
Bicyclo[2.2.2]octane-1-carboxylic acid | Limited studies on biological activity | Similar structural properties |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Potential for multiple carboxylate interactions | Varies based on functional groups |
Properties
IUPAC Name |
ethyl bicyclo[2.2.2]octane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSSLKQIAIXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306466 | |
Record name | Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35377-06-1 | |
Record name | NSC176870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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